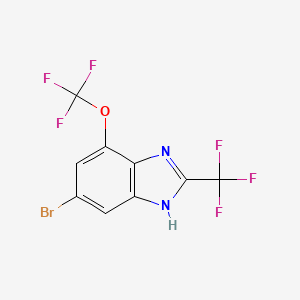

6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

6-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXCQZTWGBXGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves:

- Construction of the benzimidazole core from appropriately substituted o-phenylenediamine derivatives.

- Introduction of trifluoromethyl and trifluoromethoxy groups on the aromatic ring through selective substitution or via functionalized starting materials.

- Bromination at the 6-position of the benzimidazole ring.

This approach leverages the versatility of benzimidazole chemistry, where the key challenge is the selective incorporation of the trifluoromethyl and trifluoromethoxy groups alongside bromine.

A key reference patent (WO2011099832A2) describes related benzimidazole derivatives with trifluoromethyl and trifluoromethoxy groups, providing insights into preparation methods applicable to the target compound.

- Starting Materials: Substituted o-phenylenediamines such as 4-bromo-1,2-phenylenediamine and 4-trifluoromethoxy-1,2-phenylenediamine are employed.

- Condensation Reaction: These diamines are reacted with aldehydes or carboxylic acid derivatives bearing trifluoromethyl groups under acidic conditions (e.g., acetic acid or polyphosphoric acid) to form the benzimidazole ring.

- Typical Conditions: Reflux in solvents like methanol, tetrahydrofuran, or acetic acid for several hours (e.g., 12–24 h).

- Example: The preparation of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole was achieved by condensation of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde, followed by purification via silica gel chromatography.

Incorporation of Trifluoromethoxy Group

The trifluoromethoxy group (–OCF3) is introduced either by:

- Using 4-trifluoromethoxy-1,2-phenylenediamine as a starting material, which already contains the trifluoromethoxy substituent on the aromatic ring prior to cyclization.

- Alternatively, aromatic nucleophilic substitution (SNAr) reactions can be employed on chlorinated benzimidazole derivatives to substitute chlorine with trifluoromethoxy or other fluorinated groups, as demonstrated in related pyrimidoindazole systems.

Bromination at the 6-Position

Selective bromination at the 6-position of the benzimidazole ring can be achieved by:

- Starting with 4-bromo-1,2-phenylenediamine to ensure bromine is positioned correctly before ring closure.

- Alternatively, post-cyclization bromination using brominating agents under controlled conditions can be performed, although this is less common due to regioselectivity challenges.

Representative Preparation Procedure (Based on Patent WO2011099832A2)

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of substituted o-phenylenediamine | Commercial or prepared via standard aromatic substitution | - | 4-bromo-1,2-phenylenediamine or 4-trifluoromethoxy-1,2-phenylenediamine |

| 2 | Condensation with trifluoromethylated aldehyde | Reflux in MeOH/AcOH or PPA for 12–24 h | 43–77% | Acid catalysis promotes ring closure |

| 3 | Purification | Silica gel chromatography (ethyl acetate/hexane) | - | Removes impurities and unreacted starting materials |

Alternative Synthetic Routes and Catalysis

- Copper-Catalyzed Arylation: Copper(I) iodide with triphenylphosphine (CuI/PPh3) catalysis enables direct arylation of benzimidazole derivatives with aryl bromides, potentially useful for introducing the bromo substituent or aryl groups bearing trifluoromethyl substituents.

- Microwave-Assisted Reactions: Microwave irradiation has been used to accelerate coupling reactions involving trifluoromethylated benzimidazole derivatives, improving yields and reducing reaction times.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | Substituted o-phenylenediamine + trifluoromethyl aldehyde | Reflux in MeOH/AcOH or PPA, 12–24 h | Straightforward ring formation, good regioselectivity | Moderate yields, long reaction times |

| Aromatic Nucleophilic Substitution (SNAr) | Chlorinated benzimidazole + nucleophile | Reflux in EtOH with base (Et3N or K2CO3) | Efficient substitution of chlorine with trifluoromethoxy or amines | Requires pre-chlorinated intermediates |

| Copper-Catalyzed Direct Arylation | Benzimidazole + aryl bromide + CuI/PPh3 | 140–150°C, 20–44 h, DMF or xylene | High selectivity, scalable | Requires expensive catalysts, long reaction times |

| Microwave-Assisted Coupling | Benzimidazole + boronic acid + Pd catalyst | 140°C, 1 h, dioxane/NaHCO3 | Rapid reaction, improved yield | Specialized equipment needed |

Research Findings and Optimization Notes

- The acid-catalyzed condensation method yields the benzimidazole core with trifluoromethyl substituents effectively, but the trifluoromethoxy group is best introduced via pre-functionalized diamine starting materials to avoid harsh conditions that might degrade sensitive groups.

- SNAr reactions on chlorinated benzimidazole derivatives allow functional group diversification at the 4-position, which can be adapted to introduce trifluoromethoxy substituents under mild conditions with bases like triethylamine.

- Copper-catalyzed direct arylation offers a promising route for late-stage functionalization, including the installation of bromine or trifluoromethylated aryl groups, with reaction parameters optimized for temperature, base, and catalyst loading to maximize yield.

- Purification typically involves silica gel chromatography with ethyl acetate/hexane mixtures to isolate the pure benzimidazole derivatives.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromine or trifluoromethoxy groups, resulting in the formation of different reduced products.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. Studies have shown that 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can inhibit tumor growth in specific cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, including resistant strains, making it a candidate for developing new antibiotics .

Agricultural Applications

Pesticidal Activity:

The trifluoromethoxy group is known to enhance the bioactivity of agrochemicals. Studies have demonstrated that compounds similar to this compound can act as effective pesticides, targeting specific pests while minimizing harm to beneficial organisms . This characteristic makes it valuable in integrated pest management strategies.

Material Science

Polymer Synthesis:

Due to its unique chemical structure, this compound can be utilized as a building block in polymer synthesis. It can be incorporated into polymer matrices to impart desirable properties such as thermal stability and chemical resistance .

Fluorescent Materials:

The compound's fluorescence properties make it suitable for applications in optoelectronic devices. Research has shown that when incorporated into polymer films, it can enhance light-emitting properties, which is beneficial for developing advanced display technologies .

Case Studies

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole and their distinguishing features:

Key Differences and Implications :

Substituent Position and Electronic Effects: The trifluoromethoxy group at position 4 in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to analogs with trifluoromethyl (CF₃) or nitro (NO₂) groups at the same position .

Biological Activity :

- The trifluoromethyl group at position 2 is associated with anti-protozoal activity (e.g., against Giardia intestinalis), as seen in related 2-trifluoromethyl benzimidazoles . However, the addition of a trifluoromethoxy group in the target compound may alter selectivity or potency due to steric and electronic modifications.

- Compounds with nitro groups (e.g., 6-bromo-5-methyl-4-nitro derivative) are often explored as pesticides, whereas the target compound’s trifluoromethoxy group may favor medicinal applications .

Solubility and Stability: The tert-butyl group in 4-bromo-6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole reduces aqueous solubility but enhances metabolic stability, whereas the target compound’s trifluoromethoxy group balances moderate lipophilicity with improved electronic effects . Fluorinated derivatives generally exhibit better blood-brain barrier penetration and longer half-lives than non-fluorinated analogs .

Biological Activity

6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS Number: 1417341-58-2) is a synthetic compound belonging to the benzimidazole class, which has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₉H₃BrF₆N₂O

- Molecular Weight : 349.027 g/mol

- Structure : The compound features a benzimidazole core substituted with bromine and trifluoromethyl groups, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to 6-bromo derivatives exhibit significant anticancer properties. Benzimidazole derivatives have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth and proliferation. For instance, the inhibition of branched-chain amino acid transaminases (BCATs) has been linked to reduced cancer cell viability .

Table 1: Summary of Anticancer Studies Involving Benzimidazole Derivatives

Enzyme Inhibition

The compound's structure suggests potential inhibition of key metabolic enzymes. For example, the benzimidazole scaffold is known for its ability to inhibit various kinases and transaminases, which are crucial in cancer metabolism and resistance mechanisms .

Antimicrobial Properties

Benzimidazole derivatives have also been studied for their antimicrobial activities. Compounds with similar trifluoromethyl substitutions have demonstrated efficacy against a range of bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | S. aureus | TBD |

| Trifluoromethyl Benzimidazole Derivative | C. albicans | TBD |

Case Studies

A notable case study explored the effects of benzimidazole derivatives on glioblastoma cells, highlighting the role of BCAT inhibition in promoting apoptosis and reducing tumor growth in vivo. The study reported significant reductions in tumor size in animal models treated with these compounds, suggesting that structural modifications such as those seen in 6-bromo derivatives could enhance therapeutic efficacy .

Q & A

Basic: What synthetic routes are commonly employed for preparing 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, and how do electron-withdrawing substituents affect reaction optimization?

Answer:

The synthesis of polyhalogenated benzimidazoles typically involves cyclocondensation of substituted o-phenylenediamines with carboxylic acid derivatives (e.g., formic acid or trimethyl orthoformate) under acidic conditions . For compounds with electron-withdrawing groups (EWGs) like bromo, trifluoromethoxy, and trifluoromethyl, reaction optimization is critical due to reduced nucleophilicity of the amine intermediates. Key considerations include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or microwave irradiation can accelerate cyclization by stabilizing intermediates .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated precursors .

- Temperature control : Higher temperatures (80–120°C) may be required to overcome steric hindrance from bulky substituents .

Advanced: How can microwave-assisted synthesis improve yield and purity for highly substituted benzimidazoles?

Answer:

Microwave-assisted synthesis enhances reaction efficiency by enabling rapid, uniform heating. For example, Pd(OAc)₂ catalysts paired with silyl-substituted benzimidazole ligands under microwave conditions achieved 85–92% yields in cross-coupling reactions, compared to 50–60% via conventional heating . This method is particularly advantageous for halogenated derivatives, as it minimizes side reactions (e.g., dehalogenation) and reduces reaction times from hours to minutes.

Basic: Which spectroscopic techniques are most reliable for structural characterization of polyhalogenated benzimidazoles?

Answer:

- ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity. For example, trifluoromethoxy groups show distinct ¹⁹F NMR signals at δ −55 to −60 ppm .

- IR spectroscopy : Identifies characteristic N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight, especially for brominated derivatives (isotopic patterns confirm Br presence) .

Advanced: What challenges arise in X-ray crystallographic analysis of benzimidazoles with bulky substituents?

Answer:

Bulky groups like trifluoromethoxy disrupt crystal packing due to steric hindrance and electrostatic repulsion from fluorine atoms. Strategies to overcome this include:

- Co-crystallization : Using small-molecule additives (e.g., acetic acid) to stabilize lattice interactions .

- Low-temperature data collection : Reduces thermal motion artifacts, improving resolution for disordered regions .

- Hydrogen bond engineering : Introducing hydroxyl or amine groups can enhance intermolecular interactions .

Basic: How do HOMO/LUMO energy levels of this compound influence its reactivity?

Answer:

EWGs lower the HOMO energy, reducing nucleophilicity but enhancing stability toward oxidation. For example, trifluoromethyl groups decrease HOMO by ~1.5 eV compared to non-fluorinated analogs, making the compound less reactive in electrophilic substitutions but more resistant to metabolic degradation . Computational methods like VEDA/PED analysis can quantify these effects .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar benzimidazoles?

Answer:

- SAR studies : Systematically vary substituents (e.g., replacing Br with Cl) to isolate contributions to activity .

- Docking simulations : Compare binding poses in target proteins (e.g., Hedgehog pathway inhibitors) to identify steric/electronic mismatches .

- Meta-analysis : Cross-reference bioassay conditions (e.g., cell line variability, concentration ranges) to identify confounding factors .

Basic: What safety protocols are critical for handling brominated benzimidazoles?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .

- PPE : Nitrile gloves and lab coats prevent dermal exposure .

- Waste disposal : Halogenated waste must be segregated and treated with sodium bicarbonate to neutralize acidic byproducts .

Advanced: How do bromo and trifluoromethyl groups affect binding to biological targets like the Hedgehog pathway?

Answer:

- Bromo : Enhances hydrophobic interactions with protein pockets (e.g., Patched-1 receptor), increasing binding affinity by ~2-fold compared to non-brominated analogs .

- Trifluoromethyl : Improves metabolic stability and membrane permeability via lipophilic effects, as shown in SAR studies of SANT-2 analogs .

- Synergistic effects : Combined substitution at positions 2 and 4 maximizes steric complementarity in the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.